molecular formula C9H13NO B1626409 2-Methyl-2-(pyridin-4-yl)propan-1-ol CAS No. 34995-28-3

2-Methyl-2-(pyridin-4-yl)propan-1-ol

Cat. No. B1626409
CAS RN: 34995-28-3
M. Wt: 151.21 g/mol
InChI Key: NNHHDNWAQPDOHZ-UHFFFAOYSA-N
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Description

“2-Methyl-2-(pyridin-4-yl)propan-1-ol” is a chemical compound that contains a pyridine ring. It has a molecular weight of 151.21 . The compound contains a total of 32 bonds, including 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .

properties

IUPAC Name

2-methyl-2-pyridin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHHDNWAQPDOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541793
Record name 2-Methyl-2-(pyridin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyridin-4-yl)propan-1-ol

CAS RN

34995-28-3
Record name 2-Methyl-2-(pyridin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.58 g (7.36 mmol) of ethyl 2-methyl-2-pyrid-4-ylpropionate in 30 mL of THF is cooled to 10° C. When the temperature is reached, 22.08 mL (22.08 mmol) of 1 M diisobutylaluminum hydride solution in toluene are added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred overnight. 1 N hydrochloric acid solution is added to the reaction medium, which is then extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and evaporated to dryness to give 1.60 g of 2-methyl-2-pyrid-4-ylpropan-1-ol, corresponding to the following characteristics:
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22.08 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(pyridin-4-yl)propan-1-ol
Reactant of Route 2
2-Methyl-2-(pyridin-4-yl)propan-1-ol
Reactant of Route 3
2-Methyl-2-(pyridin-4-yl)propan-1-ol
Reactant of Route 4
2-Methyl-2-(pyridin-4-yl)propan-1-ol
Reactant of Route 5
2-Methyl-2-(pyridin-4-yl)propan-1-ol
Reactant of Route 6
2-Methyl-2-(pyridin-4-yl)propan-1-ol

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